1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl-
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Overview
Description
4-Chloro-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4th position and an ethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 4-chloroaniline with maleic anhydride under reflux conditions in a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to cyclization to form the desired isoindoline-1,3-dione scaffold .
Industrial Production Methods: Industrial production of 4-Chloro-2-ethylisoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
4-Chloro-2-ethylisoindoline-1,3-dione has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological targets.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
Comparison with Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-ethylphthalimide: Another derivative with an ethyl group at the nitrogen atom.
4-Chlorophthalimide: Similar structure but lacks the ethyl group at the 2nd position.
Uniqueness: 4-Chloro-2-ethylisoindoline-1,3-dione is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
143740-47-0 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8ClNO2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2H2,1H3 |
InChI Key |
MFLRHFKQYLYSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
Origin of Product |
United States |
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